2-(2,6-Difluorophenyl)oxirane
Description
Overview of Oxirane Chemistry in Contemporary Organic Synthesis
Oxiranes, characterized by a three-membered ring containing an oxygen atom, are highly valuable intermediates in organic synthesis. wikipedia.orgbritannica.com Their inherent ring strain, approximately 25 kcal/mol, renders them susceptible to ring-opening reactions with a wide array of nucleophiles, making them versatile building blocks. masterorganicchemistry.com This reactivity allows for the stereospecific introduction of two functional groups, a cornerstone of modern synthetic strategy. mdpi.com
Epoxides are synthesized through several established methods, including the epoxidation of alkenes with peroxy acids (such as m-CPBA), the intramolecular Williamson ether synthesis from halohydrins, and nucleophilic epoxidation of electron-deficient olefins. wikipedia.orgmasterorganicchemistry.comlibretexts.org Industrially, ethylene (B1197577) oxide and propylene (B89431) oxide are produced on a massive scale and serve as precursors to numerous commercial products. wikipedia.org The reactions of epoxides are diverse, encompassing hydrolysis to diols, addition of nucleophiles like Grignard reagents and organocuprates, and polymerization to form epoxy resins. wikipedia.orglibretexts.org
The Influence of Fluorine Substitution on Aromatic Systems and Epoxide Reactivity
The incorporation of fluorine into organic molecules can profoundly impact their chemical and physical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond are key factors. beilstein-journals.org In aromatic systems, fluorine atoms act as strong electron-withdrawing groups, influencing the electron density of the ring and affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions.
When attached to an epoxide ring system, fluorine's electronic effects can alter the reactivity of the epoxide. The electron-withdrawing nature of a fluorinated phenyl group can influence the electrophilicity of the adjacent benzylic carbon of the oxirane ring. Computational studies on substituted epoxide radicals have shown that fluorine substituents have a significant effect on ring-opening reactions. acs.org For instance, the presence of fluorine can lead to higher barriers for certain ring-opening pathways. acs.org Furthermore, fluorinated alcohols have been shown to be powerful promoters for the ring-opening reactions of epoxides with various nucleophiles, highlighting the broader role of fluorine in modulating epoxide reactivity. arkat-usa.orgresearchgate.net
Research Gaps and Objectives for 2-(2,6-Difluorophenyl)oxirane in Synthetic Methodology and Mechanistic Understanding
While the chemistry of simple epoxides is well-established, the specific reactivity and synthetic applications of fluorinated analogs like this compound are less explored. A significant research gap exists in understanding how the ortho,ortho-difluoro substitution pattern on the phenyl ring specifically modulates the regioselectivity and stereoselectivity of epoxide ring-opening reactions.
The primary objectives for studying this compound include:
Investigating its synthesis: Developing efficient and stereoselective methods for the preparation of this compound.
Exploring its reactivity: Systematically studying its reactions with a diverse range of nucleophiles to map out its reaction pathways and product distributions.
Elucidating reaction mechanisms: Employing experimental and computational methods to gain a detailed mechanistic understanding of how the difluorophenyl group influences the transition states and intermediates of its reactions.
Assessing its potential in synthetic applications: Evaluating its utility as a building block for the synthesis of complex, fluorine-containing molecules with potential applications in medicinal chemistry and materials science.
The unique electronic and steric environment created by the 2,6-difluorophenyl group is expected to lead to novel and potentially useful chemical behavior, making it a compelling target for further investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-difluorophenyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-5-2-1-3-6(10)8(5)7-4-11-7/h1-3,7H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEQMAWILPCWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244307-15-1 | |
| Record name | 2-(2,6-difluorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 2,6 Difluorophenyl Oxirane
Traditional Epoxidation Routes to Aryl-Substituted Oxiranes
Conventional methods for the synthesis of epoxides from alkenes, such as 2,6-difluorostyrene (B1303422), provide a direct route to 2-(2,6-difluorophenyl)oxirane. These methods are well-established for a variety of aryl-substituted alkenes.
Peracid-Mediated Epoxidation Strategies
The reaction of an alkene with a peroxy acid, or peracid, is a common and direct method for forming an epoxide. ucalgary.ca This reaction, known as the Prilezhaev reaction, proceeds through a concerted mechanism where the peracid delivers an oxygen atom to the double bond. ucalgary.ca The reactivity of this process is enhanced by electron-donating groups on the alkene, which increase its nucleophilicity. ucalgary.ca For the synthesis of this compound, the precursor 2,6-difluorostyrene would be treated with a suitable peracid like meta-chloroperoxybenzoic acid (mCPBA). The reaction is typically carried out in an inert solvent.
The general mechanism involves the alkene acting as a nucleophile, attacking the electrophilic oxygen of the peracid. This concerted process ensures that the stereochemistry of the starting alkene is retained in the epoxide product. ucalgary.ca
Halohydrin Formation and Subsequent Intramolecular Ring Closure
An alternative two-step approach to epoxidation involves the formation of a halohydrin intermediate followed by an intramolecular Williamson ether synthesis. masterorganicchemistry.com In the first step, the alkene (2,6-difluorostyrene) is reacted with a halogen, such as bromine or chlorine, in the presence of water. masterorganicchemistry.comlibretexts.org This reaction proceeds via a cyclic halonium ion intermediate, which is then attacked by water in a regioselective and anti-stereoselective manner to yield a halohydrin. masterorganicchemistry.comlibretexts.org
The regioselectivity of the nucleophilic attack by water on the unsymmetrical halonium ion typically results in the hydroxyl group adding to the more substituted carbon, following Markovnikov's principle. libretexts.org In the second step, the resulting halohydrin is treated with a base. The base deprotonates the hydroxyl group, and the resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the adjacent halide to form the epoxide ring. masterorganicchemistry.com This ring closure is stereospecific, with the configuration of the halohydrin dictating the final stereochemistry of the epoxide.
Asymmetric Synthesis of Enantiopure this compound
The production of enantiomerically pure epoxides is of significant interest, particularly in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org Asymmetric epoxidation methods utilize chiral catalysts to control the stereochemical outcome of the reaction.
Catalytic Enantioselective Epoxidation Methodologies
Several catalytic systems have been developed for the asymmetric epoxidation of unfunctionalized alkenes, including styrenic systems. These methods are crucial for accessing specific enantiomers of this compound.
The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. wikipedia.orgharvard.edu However, its direct application to unfunctionalized alkenes like 2,6-difluorostyrene is not feasible due to the requirement of the allylic hydroxyl group for catalyst coordination. wikipedia.org Adaptations of this methodology have been explored for other types of alkenes. One approach involves the use of alkenylsilanols, which are structurally analogous to allylic alcohols. cdnsciencepub.comelectronicsandbooks.com The Sharpless epoxidation of an appropriate alkenylsilanol, followed by fluoride-promoted protodesilylation, can yield the desired chiral epoxide. cdnsciencepub.comelectronicsandbooks.com While this has been demonstrated for styrene (B11656), its application to fluorinated styrenes like 2,6-difluorostyrene would require the synthesis of the corresponding fluorinated alkenylsilanol.
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized cis-disubstituted and certain other alkenes using a chiral manganese-salen complex as the catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for aryl-substituted alkenes (styrenes). nih.gov The mechanism is believed to involve a manganese(V)-oxo species that transfers an oxygen atom to the alkene. wikipedia.org The stereoselectivity is dictated by the chiral salen ligand, which creates a chiral environment around the metal center. organic-chemistry.org
For the synthesis of enantiopure this compound, 2,6-difluorostyrene would be subjected to the Jacobsen-Katsuki epoxidation conditions, which typically involve the manganese-salen catalyst and an oxidant such as sodium hypochlorite (B82951) (bleach). wikipedia.org The choice of the specific chiral salen ligand and reaction conditions can be optimized to achieve high enantiomeric excess (ee) for the desired epoxide enantiomer. Research has shown that electron-withdrawing substituents on the styrene can influence the enantioselectivity of the epoxidation. nih.gov
Organocatalytic Approaches to Enantioselective Epoxidation
The enantioselective epoxidation of olefins is a critical transformation in modern organic synthesis, providing access to chiral epoxides which are valuable building blocks. princeton.edu For electron-deficient olefins like 2,6-difluorostyrene, the precursor to this compound, organocatalysis has emerged as a powerful strategy. princeton.edu This approach avoids the use of metal catalysts and relies on small organic molecules to induce chirality.
Several classes of organocatalysts have proven effective for the asymmetric epoxidation of styrenes. nih.gov Iminium catalysis, for example, utilizes chiral secondary amines, such as imidazolidinones, to activate α,β-unsaturated aldehydes towards nucleophilic attack by an oxidant. princeton.edu While this specific strategy is tailored for unsaturated aldehydes, other organocatalytic systems are directly applicable to styrene derivatives.
A prominent method involves the use of chiral ketones, often derived from carbohydrates like fructose (B13574) or from other chiral sources like quinic acid, which generate a chiral dioxirane (B86890) in situ upon oxidation (e.g., with Oxone). nih.gov This dioxirane then acts as the epoxidizing agent. The stereochemical outcome is dictated by the catalyst's three-dimensional structure, which directs the oxidant to one face of the olefin. For challenging terminal olefins like styrenes, high enantioselectivity (89–93% ee) has been achieved by optimizing the ketone catalyst structure to control the competition between different transition states. nih.gov
Another effective class of organocatalysts for epoxidation includes multifunctional thioureas derived from cinchona alkaloids. buchler-gmbh.comchim.it These catalysts can activate both the nucleophile (oxidant) and the electrophile (olefin) through a network of hydrogen bonds, facilitating a highly organized transition state that leads to high enantioselectivity. chim.it The use of oxidants like aqueous hydrogen peroxide or tert-butyl hydroperoxide in conjunction with these catalysts aligns with green chemistry principles. buchler-gmbh.com
Table 1: Organocatalytic Systems for Enantioselective Epoxidation of Styrene Derivatives
| Catalyst Type | Example Catalyst | Typical Oxidant | General Performance/Features |
|---|---|---|---|
| Chiral Ketone | Fructose-derived Ketone, Carbocyclic Oxazolidinone Ketone | Potassium peroxymonosulfate (B1194676) (Oxone) | Generates a chiral dioxirane in situ. High enantioselectivity (up to 93% ee) for styrenes has been reported. nih.gov |
| Imidazolidinone | MacMillan Catalysts | Iodosobenzene | Primarily used for α,β-unsaturated aldehydes via iminium ion activation. princeton.edu |
| Cinchona Alkaloid-derived Thiourea | Thioureas based on quinine (B1679958) or quinidine | tert-butyl hydroperoxide (TBHP), Hydrogen Peroxide (H₂O₂) | Dual activation via hydrogen bonding. Provides excellent yields and high enantioselectivity for various electron-poor alkenes. buchler-gmbh.comchim.it |
Chiral Auxiliary-Mediated Synthetic Pathways
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a reliable method for asymmetric synthesis.
For the synthesis of chiral this compound, a pathway mediated by a chiral auxiliary would typically begin with a precursor molecule, such as 2,6-difluorophenylacetic acid. One of the most well-established families of chiral auxiliaries is the Evans oxazolidinones. researchgate.net The synthesis would proceed via the following steps:
Acylation: The carboxylic acid precursor is coupled to the chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyl oxazolidinone. wikipedia.org
Stereoselective Reaction: The N-acyl derivative is then subjected to a reaction to introduce the necessary carbons for the oxirane ring. A highly diastereoselective aldol (B89426) reaction is a common choice. researchgate.netnih.gov The N-acyl oxazolidinone is converted to its boron or titanium enolate, which then reacts with an aldehyde like (benzyloxy)acetaldehyde. nih.gov The steric bulk of the auxiliary directs the incoming aldehyde to one face of the enolate, establishing two new stereocenters with high control. researchgate.netnih.gov
Auxiliary Removal and Cyclization: The chiral auxiliary is then cleaved, often by hydrolysis or reduction, to reveal a chiral β-hydroxy acid or amino alcohol derivative. nih.gov This intermediate can then be converted into the final epoxide. For instance, reduction of the carbonyl group followed by intramolecular cyclization via activation of the hydroxyl group would yield the desired this compound.
A similar strategy has been successfully employed in the synthesis of the structurally related (2R, 3S)-1,2-epoxy-3-(Boc-amino)-4-(3,5-difluorophenylmethyl)-butane, where an asymmetric aldol reaction was the key step to set the stereochemistry. nih.gov Other auxiliaries, such as pseudoephedrine, can also be used to form chiral amides that direct stereoselective alkylation or aldol reactions. wikipedia.org
Table 2: General Scheme for Chiral Auxiliary-Mediated Synthesis
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1. Auxiliary Attachment | Covalent bonding of a chiral auxiliary (e.g., Evans oxazolidinone) to a prochiral substrate (e.g., a derivative of 2,6-difluorophenylacetic acid). | Acyl chloride or acid anhydride, base (e.g., n-butyllithium). wikipedia.org |
| 2. Diastereoselective Reaction | A reaction that creates one or more new stereocenters, with the stereochemical outcome controlled by the chiral auxiliary. | Aldol reaction with an aldehyde, Lewis acid (e.g., Bu₂BOTf), and a base (e.g., DIPEA). researchgate.netnih.gov |
| 3. Auxiliary Removal | Cleavage of the auxiliary to yield the enantioenriched product. The auxiliary can often be recovered. | Hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄). nih.gov |
| 4. Epoxide Formation | Conversion of the resulting intermediate into the final oxirane ring. | Conversion of a diol to an epoxide via tosylation and subsequent base-mediated cyclization. |
Novel Synthetic Routes and Method Development for this compound
Recent advances in chemical synthesis focus on developing more efficient, safer, and environmentally benign processes. Flow chemistry and the application of green chemistry principles are at the forefront of this evolution.
Flow Chemistry Applications in Oxirane Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. beilstein-journals.org These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved reproducibility and scalability. chim.it
The synthesis of terminal epoxides, including those structurally similar to this compound, has been effectively demonstrated using flow chemistry. A key application is in the synthesis of the antifungal agent fluconazole, which features a 2-(2,4-difluorophenyl)propan-2-ol (B130823) core. One synthetic route to this core involves an epoxide intermediate. A continuous flow process was developed for the synthesis of the key epoxide from 2-chloro-1-(2,4-difluorophenyl)ethan-1-one. chim.it This method utilized a flow reactor which enabled better heat transfer and mixing, thereby alleviating the need for cryogenic temperatures (e.g., -78 °C) that are often necessary in batch reactions to control highly exothermic processes or handle unstable intermediates. chim.it
Another flow approach involves the in-situ generation of highly reactive and unstable reagents like (bromomethyl)lithium from dibromomethane (B42720) and methyllithium. researchgate.net This reagent can then react with a ketone precursor, such as 2',6'-difluoroacetophenone, in a subsequent reactor coil to form the epoxide. Performing this reaction in flow is significantly safer than in batch, as the unstable (bromomethyl)lithium is consumed as it is generated, preventing its accumulation to dangerous levels. researchgate.net This methodology demonstrates the power of flow chemistry to enable the use of highly reactive species in a controlled and scalable manner for the synthesis of terminal epoxides. researchgate.net
Table 3: Comparison of Batch vs. Flow Synthesis for a Related Difluorophenyl Epoxide
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Temperature Control | Often requires cryogenic temperatures (e.g., -78 °C) for safety and selectivity. chim.it | Superior heat exchange allows for reactions at higher, more practical temperatures (e.g., -20 °C). chim.it |
| Safety | Accumulation of large quantities of unstable or hazardous reagents poses significant risks. researchgate.net | Small reactor volumes and in-situ generation/consumption of intermediates minimize risk. chim.itresearchgate.net |
| Scalability | Scaling up can be non-linear and challenging due to heat/mass transfer issues. | Scaling is achieved by running the system for a longer duration ("scaling out"), which is more predictable. chim.it |
| Mixing | Can be inefficient, leading to side reactions and lower yields. | Efficient mixing in microchannels or tubes leads to higher conversions and purity. chim.it |
Green Chemistry Principles Applied to Synthetic Pathways
Green chemistry is a design philosophy that seeks to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. chemmethod.com The synthesis of this compound can be made more sustainable by applying the 12 Principles of Green Chemistry. acs.orgedu.krd
Prevention: The most important principle is to prevent waste generation rather than treating it after it has been created. acs.org Efficient, high-yield reactions are central to this goal.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.com Catalytic epoxidation reactions, for instance, are inherently more atom-economical than routes that use stoichiometric reagents which end up as waste. acs.orggreenchemistry-toolkit.org
Catalysis: Catalytic reagents (like the organocatalysts discussed in 2.2.1.3) are superior to stoichiometric reagents. edu.krd They are used in small amounts and can, in principle, carry out a reaction an infinite number of times, drastically reducing waste.
Design for Energy Efficiency: Energy requirements should be minimized. edu.krd Flow chemistry applications can contribute significantly here by enabling reactions at ambient or moderately elevated temperatures instead of cryogenic conditions, thus saving energy. chim.it
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents. acs.org The use of flow reactors to handle unstable intermediates like (bromomethyl)lithium is a prime example of designing an inherently safer process. researchgate.net
Applying these principles to the synthesis of this compound involves selecting catalytic routes over stoichiometric ones, using safer solvents and reagents (e.g., replacing traditional oxidants with H₂O₂), and employing enabling technologies like flow chemistry to improve energy efficiency and safety. buchler-gmbh.comchim.it
Table 4: Application of Green Chemistry Principles to Oxirane Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| #2 - Atom Economy | Choosing addition reactions like epoxidation where most atoms from the reactants are incorporated into the product. wordpress.comgreenchemistry-toolkit.org |
| #9 - Catalysis | Using organocatalytic or phase-transfer catalytic methods instead of stoichiometric reagents reduces waste and increases efficiency. buchler-gmbh.comedu.krd |
| #6 - Design for Energy Efficiency | Employing flow chemistry to avoid energy-intensive cryogenic conditions required in some batch syntheses. chim.it |
| #12 - Inherently Safer Chemistry | Using flow reactors for the in-situ generation and immediate consumption of hazardous or unstable intermediates. researchgate.netacs.org |
Reactivity and Transformation Pathways of 2 2,6 Difluorophenyl Oxirane
Nucleophilic Ring-Opening Reactions
Nucleophilic ring-opening is a characteristic reaction of epoxides, proceeding via an SN2 mechanism under basic or neutral conditions, and via an SN1 or SN2 mechanism under acidic conditions. libretexts.orgchemistrysteps.com These reactions are valuable in organic synthesis as they lead to the formation of highly functionalized molecules, such as β-amino alcohols and diols, which can serve as intermediates for pharmaceuticals and other complex molecules. rsc.orgnih.gov
The regioselectivity of epoxide ring-opening is influenced by both steric and electronic factors. rsc.org In base-catalyzed or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom (an SN2-type mechanism). libretexts.orgmasterorganicchemistry.com Under acidic conditions, the reaction often proceeds via a more SN1-like mechanism where the nucleophile attacks the more substituted carbon, which can better stabilize the developing positive charge. libretexts.orgd-nb.info
The mechanism of nucleophilic attack on epoxides is a cornerstone of organic reactivity. For 2-(2,6-difluorophenyl)oxirane, the attack involves the nucleophile approaching one of the two electrophilic carbons of the oxirane ring. science.gov In a concerted SN2 reaction, the nucleophile attacks the carbon atom while the carbon-oxygen bond breaks simultaneously. libretexts.org This "backside attack" results in an inversion of stereochemistry at the carbon center. libretexts.org
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. libretexts.org This enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack can then occur. The transition state in this process may have significant carbocationic character, especially at the benzylic position, which is adjacent to the phenyl ring and can be stabilized by resonance. rsc.org
The two ortho-fluorine atoms in this compound have a profound electronic influence. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the epoxide ring carbons, potentially accelerating reactions with nucleophiles. vulcanchem.comvulcanchem.com
Research on related fluorinated epoxides, such as hexafluoropropylene oxide, has shown that strong electron-withdrawing groups can lead to "abnormal" regioselectivity, where the nucleophile attacks the more sterically hindered carbon atom even under basic conditions. mdpi.com This is attributed to the enhanced electrophilicity of that carbon due to the electron-withdrawing substituent. mdpi.com While specific studies on the regioselectivity of this compound are not abundant in the provided results, the principles from similar compounds suggest that the difluorophenyl group would significantly influence the reaction's outcome. The regioselectivity in the ring-opening of unsymmetrical epoxides is often controlled by the catalyst or reaction conditions. rsc.org
Epoxides readily react with oxygen-centered nucleophiles like water, alcohols, and alkoxides to form 1,2-diols or their ether derivatives. researchgate.net The hydrolysis of epoxides to form trans-1,2-diols can be catalyzed by either acid or base. libretexts.org In an acid-catalyzed hydrolysis, water attacks the more substituted carbon, whereas under basic conditions, the hydroxide (B78521) ion attacks the less substituted carbon. libretexts.org The reaction with alcohols (alcoholysis) follows similar principles. libretexts.org
Table 1: Representative Ring-Opening Reactions of Epoxides with Oxygen Nucleophiles
| Epoxide | Nucleophile | Conditions | Major Product | Reference |
| Generic Asymmetric Epoxide | H₂O | Acidic (e.g., H₂SO₄) | 1,2-Diol (attack at more substituted carbon) | libretexts.org |
| Generic Asymmetric Epoxide | H₂O, OH⁻ | Basic | 1,2-Diol (attack at less substituted carbon) | libretexts.org |
| Generic Asymmetric Epoxide | ROH | Acidic | Alkoxy alcohol (attack at more substituted carbon) | libretexts.org |
| Generic Asymmetric Epoxide | RO⁻ | Basic | Alkoxy alcohol (attack at less substituted carbon) | libretexts.org |
The reaction of epoxides with nitrogen-centered nucleophiles, such as amines and azides, is a fundamental method for synthesizing β-amino alcohols and their derivatives. nih.govacs.org These products are important intermediates in pharmaceutical synthesis. vulcanchem.com The reaction of this compound with amines would be expected to yield β-amino alcohols. vulcanchem.com The regioselectivity of this reaction would again depend on the reaction conditions and the nature of the amine. For example, studies with other epoxides have shown that catalyst-controlled regioselectivity can be achieved in reactions with nitrogen nucleophiles. rsc.org The azidolysis of epoxides, typically using sodium azide (B81097), is another important transformation that yields azidoalcohols, which can be subsequently reduced to amino alcohols. semanticscholar.org
Epoxides are also susceptible to attack by carbon-centered nucleophiles, such as Grignard reagents, organolithium compounds, and enolates. libretexts.orgresearchgate.net The reaction of a Grignard reagent with an epoxide is a useful carbon-carbon bond-forming reaction that produces an alcohol. libretexts.org For instance, the reaction of ethylene (B1197577) oxide with a Grignard reagent results in a primary alcohol with two additional carbon atoms. libretexts.org Similarly, the reaction of this compound with a Grignard reagent would lead to a secondary alcohol. The nucleophilic attack would likely occur at the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.com
The reaction of epoxides with enolates, which are stabilized carbanions derived from carbonyl compounds, provides a route to γ-hydroxy ketones or esters. researchgate.net These reactions are typically carried out under basic conditions where the enolate is generated in situ.
Regioselectivity and Stereoselectivity in Nucleophilic Ring Opening
Electrophilic Ring-Opening Reactions
The high ring strain and the presence of a basic oxygen atom make the oxirane ring susceptible to electrophilic attack, which facilitates ring-opening. This process is often catalyzed by acids.
In the presence of protic acids, the oxygen atom of the oxirane ring in this compound can be protonated, forming a good leaving group. This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. chemguide.co.uklibretexts.org Under aqueous acidic conditions, the subsequent nucleophilic attack by a water molecule leads to the formation of a 1,2-diol. libretexts.orglibretexts.org The reaction proceeds via a mechanism with S"N"2 characteristics, resulting in a trans configuration of the hydroxyl groups in the product. libretexts.orglibretexts.org If the reaction is carried out in an alcohol solvent, the corresponding ether-alcohol is formed. libretexts.org
The regioselectivity of the ring-opening is influenced by the substitution pattern of the epoxide. In acid-catalyzed reactions of asymmetric epoxides, the nucleophile preferentially attacks the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state, which resembles an S"N"1-like character. libretexts.orgchimia.ch
A study on the hydrolysis of various substituted epoxides provides insight into the general mechanism. While not specific to the 2,6-difluoro derivative, it highlights that the acid-catalyzed ring-opening of epoxides generally proceeds with Walden inversion, consistent with an S"N"2 or A-2 mechanism. chimia.ch
Lewis acids can also activate the oxirane ring by coordinating to the oxygen atom, thereby facilitating nucleophilic attack. rsc.org Boron trifluoride-diethyl ether is a common Lewis acid used for such transformations. rsc.org For instance, the reaction of a spiro-6-oxirane-penicillanate with boron trifluoride-diethyl ether resulted in a rearrangement to a pyrrolothiazole derivative. rsc.org While this example does not involve this compound itself, it demonstrates the powerful role of Lewis acids in promoting complex rearrangements following epoxide ring activation.
In some cases, Lewis acid catalysis can influence the regioselectivity of ring-opening reactions. For example, the combination of a nickel catalyst and a titanium co-catalyst has been used for the cross-electrophile coupling of epoxides with aryl halides. nih.gov The titanium co-catalyst is believed to assist in the ring-opening process. nih.gov
Rearrangement Reactions of this compound
The strained nature of the oxirane ring also makes it prone to various rearrangement reactions, which can be induced thermally or by catalysts. chemenu.com
Epoxides can undergo isomerization to carbonyl compounds. For instance, the Meinwald rearrangement involves the acid-catalyzed isomerization of an epoxide to a ketone or aldehyde. mdpi.comresearchgate.net A study on the synthesis of 2-tetralone (B1666913) demonstrated a successful Meinwald rearrangement of an epoxide catalyzed by TsOH, achieving a 73% yield. mdpi.comresearchgate.net While this was not performed on this compound, it illustrates a potential isomerization pathway.
Another potential rearrangement is the Baldwin rearrangement, which describes the thermal conversion of 2,3-dihydroisoxazoles into acyl aziridines. acs.org Although this is not a direct isomerization of an epoxide, it highlights the diverse rearrangement possibilities within heterocyclic chemistry that can lead to different ring systems.
Thermal rearrangements of epoxides can lead to various products. For example, the thermal Claisen rearrangement of allyl aryl ethers is a well-known reaction, and while not a direct epoxide rearrangement, it showcases how heat can induce significant structural changes in related systems. researchgate.net
Catalytic rearrangements offer more control over the reaction outcome. For instance, the photocatalytic rearrangement of methylenecyclopropanes has been studied, involving radical cation intermediates. acs.org The use of a photocatalyst and a redox mediator can influence the reaction rate and product distribution. acs.org
The Curtius rearrangement, which converts a carboxylic acid to an isocyanate via an acyl azide intermediate, has been utilized in the synthesis of complex molecules where an epoxide was a key precursor. nih.govnih.gov In one example, an aldol (B89426) product was converted to a carboxylic acid, which then underwent a Curtius rearrangement. nih.gov
| Reaction Type | Catalyst/Conditions | Product Type | Reference |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | 1,2-Diol | libretexts.org |
| Lewis Acid-Mediated Rearrangement | Boron trifluoride-diethyl ether | Pyrrolothiazole derivative | rsc.org |
| Meinwald Rearrangement | TsOH | Ketone | mdpi.comresearchgate.net |
| Curtius Rearrangement (from epoxide-derived acid) | Diphenyl phosphorazidate, heat | Isocyanate/Oxazolidinone | nih.govnih.gov |
Polymerization and Oligomerization Studies
Epoxides are well-known monomers for ring-opening polymerization, leading to the formation of polyethers. The polymerization can be initiated by anionic, cationic, or coordination catalysts. While specific studies on the polymerization of this compound are not prevalent in the provided search results, the general reactivity of epoxides suggests its potential as a monomer. nih.gov
The presence of the difluorophenyl group could impart unique properties to the resulting polymer, such as enhanced thermal stability and chemical resistance, making it a candidate for fluoropolymer composites. vulcanchem.com
Studies on related systems provide insights into potential catalytic approaches. For example, magnesium and aluminum complexes of γ-phosphino-ketiminate ligands have been shown to be active catalysts for the ring-opening polymerization (ROP) of ε-caprolactone and the coupling of CO₂ and epoxides. acs.orgresearchgate.net Interestingly, complexes with fluoro substituents on the aryl group of the ligand showed poor activity for these reactions. acs.orgresearchgate.net
Cationic Ring-Opening Polymerization of this compound
Cationic ring-opening polymerization (CROP) of epoxides is typically initiated by strong acids or Lewis acids, which protonate or coordinate to the oxygen atom of the oxirane ring, respectively. google.com This activation makes the ring susceptible to nucleophilic attack by another monomer molecule, leading to chain propagation.
The presence of the 2,6-difluorophenyl group significantly influences the CROP of this compound. The two fluorine atoms at the ortho positions exert a powerful electron-withdrawing effect, which deactivates the oxygen atom, making it less basic and thus more difficult to protonate. acs.org This reduced nucleophilicity of the oxygen can lead to slower polymerization rates compared to epoxides with electron-donating or less-withdrawing substituents. vot.pl
Initiation and Propagation:
The polymerization is initiated by a photoacid generator or a strong Lewis acid. google.comrsc.org The propagation proceeds via an activated monomer mechanism. The strong electron-withdrawing nature of the 2,6-difluorophenyl group is expected to favor ring-opening at the less substituted carbon-oxygen bond (β-cleavage), leading to a regioregular head-to-tail polymer structure. This is a common feature in the polymerization of epoxides with electron-withdrawing substituents. acs.orgresearchgate.net
Table 1: Expected Influence of Substituents on Cationic ROP of Phenyl Glycidyl (B131873) Ethers
| Substituent on Phenyl Ring | Expected Effect on Reactivity | Probable Ring-Opening |
| Electron-donating (e.g., -OCH₃) | Increased reactivity | α and β cleavage |
| Neutral (e.g., -H) | Moderate reactivity | Predominantly β-cleavage |
| Electron-withdrawing (e.g., -F, -Cl) | Decreased reactivity | Highly selective β-cleavage |
This table is a generalized representation based on established principles of epoxide polymerization.
Research on the polymerization of highly fluorinated epoxides has shown that specialized initiator systems, such as a combination of a Lewis acid (e.g., triisobutylaluminum) and a salt (e.g., triphenylmethylphosphonium bromide), may be necessary to achieve efficient and controlled polymerization under mild conditions. researchgate.netrsc.org Such systems help to activate the monomer effectively despite the deactivating effect of the fluorine substituents.
Anionic Ring-Opening Polymerization Considerations
Anionic ring-opening polymerization (AROP) of epoxides involves the nucleophilic attack of an anionic initiator on one of the carbon atoms of the oxirane ring. The propagation then proceeds through the resulting alkoxide chain end.
For this compound, the electron-withdrawing 2,6-difluorophenyl group makes the adjacent carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This suggests that AROP could be a viable pathway for the polymerization of this monomer. The reaction is typically initiated by strong bases or nucleophiles like alkoxides or organometallic compounds. nih.govacs.org
Mechanism and Regioselectivity:
The initiation involves the attack of the nucleophile on the epoxide ring. Due to the steric hindrance and the electronic effects of the 2,6-difluorophenyl group, the attack is anticipated to occur predominantly at the less hindered methylene (B1212753) carbon (β-position). polymerinnovationblog.com This would result in a highly regioregular polymer, similar to what is expected in CROP.
The propagation would then proceed via the living alkoxide chain end, which attacks the next monomer molecule. The living nature of AROP, if side reactions are minimized, could allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net
Table 2: Initiator Systems for Anionic ROP of Substituted Epoxides
| Initiator System | Monomer Example | Polymer Characteristics | Reference |
| Tetrabutylammonium azide (N₃NBu₄) | Glycidyl phenyl ether | Azide-terminated linear polymers | acs.org |
| Phosphazene base (t-BuP₄) / Alcohol | Functionalized glycidyl ethers | Controlled molecular weight and dispersity | nih.gov |
| Potassium acetate (B1210297) (KOAc) / 18-crown-6 | Propylene (B89431) oxide and allyl glycidyl ether | Quasi-alternating copolymers | researchgate.net |
This table presents examples of initiator systems used for the AROP of structurally related epoxides and is for illustrative purposes.
The strong electron-withdrawing nature of the fluoroaryl group is a critical factor. Studies on aziridines, which are nitrogen analogs of epoxides, have shown that strong electron-withdrawing groups on the nitrogen are necessary to enable anionic ring-opening polymerization. researchgate.net A similar principle applies to epoxides, where the 2,6-difluorophenyl group "activates" the ring towards nucleophilic attack. However, the choice of initiator and reaction conditions is crucial to avoid potential side reactions.
Mechanistic Investigations and Reaction Dynamics
Transition State Analysis of Key Transformations of 2-(2,6-Difluorophenyl)oxirane
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. masterorganicchemistry.com The analysis of these states is crucial for understanding reaction pathways and rates. For this compound, key transformations would likely involve nucleophilic ring-opening reactions.
A hypothetical transition state analysis for a nucleophilic attack on this compound would involve modeling the approach of a nucleophile to either the benzylic or the terminal carbon of the oxirane ring and calculating the associated energy barriers.
Table 1: Hypothetical Parameters for Transition State Analysis of this compound Ring-Opening
| Parameter | Description | Hypothetical Value/Observation |
| Activation Energy (Ea) | The minimum energy required to initiate the ring-opening reaction. | Would be calculated via computational methods. |
| Transition State Geometry | The 3D arrangement of atoms at the highest point of the reaction energy profile. | Would show partial bond formation between the nucleophile and the attacked carbon, and partial bond breaking of the C-O epoxide bond. |
| Influence of Fluorine Substituents | Electronic effect of the difluorophenyl group on the transition state. | Expected to influence the charge distribution and stability of the transition state. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific research for this compound was not found.
Kinetic Studies of Ring-Opening Processes and Rate-Determining Steps
The rate law, an equation that links the reaction rate with the concentrations of reactants, would be determined from this data. For instance, in a nucleophilic ring-opening, the reaction could be first-order in the epoxide and first-order in the nucleophile, suggesting a bimolecular process (SN2-type). The rate-determining step in most epoxide ring-openings is the initial nucleophilic attack. saskoer.ca Specific kinetic data, such as rate constants (k) and reaction orders for the reactions of this compound, have not been reported in the reviewed literature.
Table 2: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| [Epoxide] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |
| 0.1 | 0.1 | x |
| 0.2 | 0.1 | 2x |
| 0.1 | 0.2 | 2x |
Note: This table illustrates how kinetic data could be presented. The values are hypothetical due to the absence of specific experimental results for this compound.
Solvent Effects on Reaction Pathways and Stereochemical Outcomes
The choice of solvent can significantly influence the rate, mechanism, and stereochemistry of a reaction. researchgate.netcdnsciencepub.com For the ring-opening of epoxides, solvent properties such as polarity and hydrogen-bonding ability can stabilize or destabilize reactants, transition states, and products to different extents.
In the case of this compound, polar protic solvents (e.g., alcohols) could solvate both the nucleophile and the epoxide's oxygen atom, potentially facilitating an SN1-like character by stabilizing a developing positive charge on the carbon atom in the transition state. Conversely, polar aprotic solvents (e.g., acetone, DMSO) would primarily solvate the cation of a nucleophilic salt, leaving the anion more "naked" and reactive, favoring an SN2 pathway. researchgate.net The stereochemical outcome, particularly the regioselectivity of the attack on the unsymmetrical epoxide, would be highly dependent on these solvent-influenced pathways. libretexts.org Detailed studies on how different solvents affect the reactions of this compound are not available.
Table 3: Expected Solvent Effects on the Ring-Opening of this compound
| Solvent Type | Expected Dominant Mechanism | Expected Regioselectivity |
| Polar Protic (e.g., Methanol) | Borderline SN1/SN2 | Potential for attack at the more substituted (benzylic) carbon. |
| Polar Aprotic (e.g., DMF) | SN2 | Attack at the less sterically hindered (terminal) carbon. |
| Nonpolar (e.g., Toluene) | SN2 | Attack at the less sterically hindered (terminal) carbon. |
Note: This table is based on general principles of epoxide chemistry and is not derived from specific studies on this compound.
Isotope Labeling Studies for Mechanistic Elucidation
Isotope labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, thereby providing definitive evidence for a proposed mechanism. beilstein-journals.org This is achieved by replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) and then determining the position of the isotope in the product. wikipedia.org
For this compound, a deuterium (B1214612) labeling study could, for example, help to confirm the stereochemistry of the ring-opening. If the reaction proceeds via a classic SN2 mechanism, a complete inversion of stereochemistry at the site of attack would be observed. By synthesizing a stereochemically pure, isotopically labeled version of this compound and analyzing the stereochemistry of the resulting product, the mechanism of nucleophilic attack could be unequivocally determined. mdpi.com To date, no such isotope labeling studies have been published specifically for this compound.
Computational Chemistry and Theoretical Studies of 2 2,6 Difluorophenyl Oxirane
Density Functional Theory (DFT) Calculations for Structural Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. iucr.org It is widely employed to determine optimized geometries, electronic properties, and energies of molecules like 2-(2,6-Difluorophenyl)oxirane.
The conformation of this compound is largely dictated by the steric and electronic interactions between the phenyl and oxirane rings. Due to the presence of two fluorine atoms at the ortho positions (2 and 6) of the phenyl ring, significant steric hindrance is expected. To minimize this repulsion, the phenyl ring is predicted to adopt a conformation where it is nearly perpendicular to the plane of the oxirane ring. Similar perpendicular arrangements are observed in DFT studies of other 2,6-disubstituted piperidine (B6355638) derivatives. iucr.orgnih.gov
The electronic structure is significantly influenced by the strong electron-withdrawing nature of the fluorine atoms. This inductive effect reduces the electron density of the aromatic ring and, to a lesser extent, the attached oxirane ring. DFT calculations can quantify this through analysis of molecular orbitals and atomic charges. The highest occupied molecular orbital (HOMO) is likely to be localized primarily on the phenyl ring, while the lowest unoccupied molecular orbital (LUMO) would also be centered on the aromatic system, with some contribution from the C-O bonds of the epoxide. iucr.orgiucr.org The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| C-C (oxirane) bond length | ~1.47 Å |
| C-O (oxirane) bond length | ~1.44 Å |
| C-C (phenyl-oxirane) bond length | ~1.51 Å |
| C-F bond length | ~1.35 Å |
| Dihedral Angle (Phenyl-Oxirane) | ~90° |
Note: These values are estimations based on typical DFT calculations for similar substituted oxiranes and fluorinated aromatic compounds.
The three-membered ring of an oxirane possesses significant ring strain, estimated to be around 25-27 kcal/mol for the parent molecule. dtic.milmasterorganicchemistry.com This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°. The relief of this strain is a primary driving force for the ring-opening reactions characteristic of epoxides. masterorganicchemistry.comresearchgate.net
Table 2: Estimated Thermodynamic Parameters for this compound
| Parameter | Estimated Value |
| Ring Strain Energy (RSE) | 22-26 kcal/mol |
| Standard Enthalpy of Formation (ΔHf°) | High positive value |
| Gibbs Free Energy of Ring-Opening (ΔGro) | Highly negative (spontaneous) |
Note: Values are estimations based on data for parent oxirane and related substituted systems. dtic.milpsu.edu
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. diva-portal.orgnih.gov It allows for the characterization of transient species like transition states, which are not experimentally observable but are key to understanding reaction rates and selectivity.
The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions (acidic or basic). dnu.dp.ua
Under Acidic Conditions: The reaction is initiated by protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack. The transition state has significant carbocationic character. For this compound, the positive charge would be more stabilized at the benzylic carbon atom (the carbon attached to the phenyl ring).
Under Basic Conditions: A strong nucleophile directly attacks one of the carbon atoms of the oxirane ring in a classic SN2 mechanism. The transition state involves a pentacoordinate carbon atom, and the reaction is highly sensitive to steric hindrance.
Computational methods can locate the geometry and energy of these transition states, providing the activation energy barrier for each pathway. This allows for a direct comparison of the feasibility of different reaction channels.
The regioselectivity of the ring-opening reaction is a direct consequence of the mechanism and the stability of the corresponding transition states. beilstein-journals.org
Regioselectivity:
In acidic media , the reaction proceeds through the more stable, benzylic carbocation-like transition state. Therefore, the nucleophile is predicted to attack the carbon atom attached to the 2,6-difluorophenyl group.
In basic or neutral media , the SN2 attack is governed by sterics. The nucleophile will preferentially attack the less sterically hindered methylene (B1212753) carbon of the oxirane ring.
Stereoselectivity:
The SN2 mechanism, prevalent under basic and neutral conditions, results in an inversion of stereochemistry at the site of nucleophilic attack. Quantum chemical calculations can confirm this stereochemical outcome by analyzing the geometry of the reactants, transition state, and products. diva-portal.org
Table 3: Predicted Regioselectivity for Nucleophilic Ring-Opening of this compound
| Condition | Site of Attack | Major Product Type |
| Acidic (e.g., H+/H₂O) | Benzylic Carbon | 1-(2,6-Difluorophenyl)ethane-1,2-diol |
| Basic (e.g., NaOCH₃/CH₃OH) | Methylene Carbon | 2-Methoxy-1-(2,6-difluorophenyl)ethanol |
Molecular Dynamics Simulations for Solvent and Catalytic Environment Effects
While quantum chemical calculations are excellent for modeling isolated molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for studying the influence of a larger environment, such as a solvent or a catalyst's active site. nih.gov
MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and the explicit effects of intermolecular interactions. aip.org For this compound, MD simulations can be used to:
Analyze Solvent Effects: The choice of solvent can influence reaction rates and even selectivity. MD simulations can reveal how solvent molecules arrange around the solute and how specific interactions, like hydrogen bonding, might stabilize the ground state or transition states differently. nsf.govresearchgate.net For instance, polar protic solvents might stabilize a charge-separated transition state more effectively than nonpolar solvents. acs.org
Model Catalytic Environments: In enzymatic or organocatalytic reactions, the precise orientation of the substrate within the catalyst's active site is crucial. MD simulations can model the docking of this compound into an active site and identify the key interactions that lead to catalysis and control selectivity.
By combining MD simulations with quantum mechanics (QM/MM methods), one can treat the reacting core of the system with high-level quantum chemistry while the surrounding environment is modeled with classical mechanics, providing a comprehensive and computationally feasible picture of the reaction in its complex environment.
Table 4: Potential Solvent Effects on the Reactivity of this compound Investigated by MD
| Solvent Type | Potential Effect |
| Polar Protic (e.g., Water, Methanol) | Stabilization of charged transition states; potential for explicit hydrogen bonding to the oxirane oxygen. |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Solvation of the ground state and transition states through dipole-dipole interactions. |
| Nonpolar (e.g., Hexane, Toluene) | Minimal specific interactions; reactivity primarily governed by intrinsic properties of the molecule. |
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Fluorinated Epoxides
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. In the context of fluorinated epoxides, such as this compound, QSRR models are invaluable for predicting reaction outcomes, understanding reaction mechanisms, and designing novel molecules with tailored reactivity. These studies often employ a range of molecular descriptors calculated from the compound's structure to predict kinetic and thermodynamic parameters of reactions.
The reactivity of fluorinated epoxides is significantly influenced by the number and position of fluorine atoms. Fluorine's high electronegativity can drastically alter the electronic environment of the epoxide ring, affecting its susceptibility to nucleophilic attack, the stability of transition states, and the regioselectivity of ring-opening reactions.
Research Findings on Fluorinated Epoxide Reactivity
While direct QSRR studies specifically targeting this compound are not extensively documented in the public domain, research on analogous fluorinated epoxides provides significant insights into the factors governing their reactivity.
One of the key aspects investigated is the regioselectivity of the nucleophilic ring-opening reaction. For perfluorinated epoxides like hexafluoropropylene oxide (HFPO), a departure from the typical reaction pathway is observed. Generally, under neutral or basic conditions, nucleophiles attack the less sterically hindered carbon of the epoxide ring. However, in HFPO, the nucleophilic attack preferentially occurs at the more sterically hindered carbon. researchgate.netresearchgate.net Theoretical studies using density functional theory (DFT) have revealed that this "abnormal" regioselectivity is not governed by sterics alone. Instead, it is attributed to a lower distortion energy required to reach the transition state for attack at the more substituted carbon. researchgate.netresearchgate.net This is a consequence of the strengthening of the bond between the oxygen and the less substituted carbon (Cα-O) due to negative hyperconjugation between the oxygen lone pair and the antibonding orbital of the adjacent C-F bond. researchgate.netresearchgate.net
Furthermore, the introduction of fluorine atoms generally enhances the reactivity of the epoxide ring towards nucleophiles. This increased reactivity is a result of the strong electron-withdrawing nature of fluorine, which increases the electrophilicity of the epoxide carbons. mdpi.com This effect is also observed in the enhanced reactivity of fluorinated aziridines, which are structural analogs of epoxides. acs.org
Computational models, such as those based on the Hard and Soft Acids and Bases (HSAB) theory, have been employed to predict the reactivity of epoxides. beilstein-journals.org These models can correlate the activation energies of epoxide reactions with calculated nucleophilic and electrophilic indices, providing a quantitative framework for reactivity prediction. beilstein-journals.org
Application of QSRR Principles to this compound
Based on the principles derived from studies on other fluorinated epoxides, we can infer the expected reactivity of this compound. The two fluorine atoms on the phenyl ring at the ortho positions are expected to have a significant electronic impact on the epoxide moiety.
The electron-withdrawing nature of the fluorine atoms will likely increase the electrophilicity of the benzylic carbon of the oxirane ring, making it more susceptible to nucleophilic attack. This is a crucial parameter that would be quantified in a QSRR model.
The regioselectivity of the ring-opening of this compound will be a key feature to predict. Depending on the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile, the attack could occur at either the benzylic or the terminal carbon of the epoxide. A QSRR study would aim to develop a model that can predict the preferred site of attack based on structural and electronic descriptors.
The following interactive table outlines key molecular descriptors that would be relevant in a QSRR study of this compound and their expected influence on reactivity.
| Molecular Descriptor | Predicted Influence on Reactivity of this compound | Rationale |
| Electronic Descriptors | ||
| Partial Atomic Charges | Increased positive charge on the benzylic carbon. | The electron-withdrawing difluorophenyl group enhances the electrophilicity of the adjacent carbon atom, making it a more likely site for nucleophilic attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Lowered LUMO energy. | A lower LUMO energy generally correlates with higher reactivity towards nucleophiles, as it indicates a greater ease of accepting electrons. |
| Dipole Moment | Altered dipole moment compared to non-fluorinated analogs. | The highly electronegative fluorine atoms will significantly influence the overall molecular polarity, which can affect interactions with polar solvents and reagents. |
| Topological Descriptors | ||
| Molecular Shape Indices | Specific shape and size parameters. | These descriptors quantify the steric environment around the reactive epoxide ring, which can influence the accessibility of the electrophilic carbons to the nucleophile. |
| Connectivity Indices | Values reflecting the branching and connectivity of the molecule. | These indices can be correlated with physical properties and reactivity, providing a quantitative measure of the molecular structure. |
| Quantum Chemical Descriptors | ||
| Activation Energy (calculated) | Lower activation energy for ring-opening compared to non-fluorinated analogs. | The electronic effects of the fluorine atoms are expected to stabilize the transition state of the nucleophilic attack, thereby lowering the kinetic barrier. |
| Reaction Enthalpy (calculated) | More exothermic ring-opening reaction. | The relief of ring strain combined with the formation of stable products is expected to result in a favorable reaction enthalpy. |
A comprehensive QSRR study on a series of substituted phenyloxiranes, including this compound, would involve the experimental determination of reaction rates or equilibrium constants for a specific reaction, followed by the development of a multilinear regression or machine learning model to correlate these reactivity data with the calculated molecular descriptors. Such a model would be a powerful predictive tool for designing new fluorinated epoxides with desired reactivity profiles for various applications.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-(2,6-difluorophenyl)oxirane, various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a complete picture of the atomic connectivity and the electronic environment of the nuclei.
A crucial aspect of the NMR analysis of this compound is the data obtained from ¹H and ¹³C NMR experiments. Experimental data in deuterated chloroform (B151607) (CDCl₃) reveals the specific chemical shifts and coupling constants for the protons and carbons in the molecule. rsc.org The protons on the oxirane ring and the aromatic ring show distinct signals that are fundamental for structural confirmation. rsc.org
| Assignment | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |
| Oxirane CH₂ | 3.12-3.17 (m, 1H), 3.31 (dd, 1H) | 44.7 (t) |
| Oxirane CH | 4.04 (dd, 1H) | 47.2 (t) |
| Aromatic CH (meta) | 6.83-6.94 (m, 2H) | 111.4 (dd) |
| Aromatic C-F (ortho) | - | 160.0 (dd) |
| Aromatic C (ipso) | - | 112.5 (t) |
| Aromatic CH (para) | 7.18-7.37 (m, 1H) | 129.1 (t) |
| Data sourced from The Royal Society of Chemistry. rsc.org |
¹⁹F NMR for Detailed Fluorine Environment Analysis
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network of a molecule.
COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the geminal protons on the oxirane CH₂ group and between these protons and the vicinal proton on the oxirane CH. Additionally, correlations between the coupled aromatic protons would be visible, confirming their positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached. An HSQC spectrum would show correlations between the oxirane CH/CH₂ protons and their corresponding carbons, as well as between the aromatic protons and their respective carbons, providing definitive C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For this molecule, key HMBC correlations would be observed from the oxirane CH proton to the ipso-carbon of the phenyl ring and from the aromatic protons to adjacent carbons, solidifying the connection between the oxirane and difluorophenyl moieties.
Dynamic NMR for Conformational Studies and Barrier Determination
The bond between the chiral carbon of the oxirane ring and the C1 carbon of the phenyl ring is a site of potential rotational restriction. The two ortho-fluorine substituents increase the steric hindrance to rotation. Dynamic NMR (DNMR) studies involve recording NMR spectra over a range of temperatures to investigate the kinetics of conformational exchange processes.
At sufficiently low temperatures, the rotation around the C-C bond could become slow on the NMR timescale. If this were to occur, the two fluorine atoms and the two meta-protons would become diastereotopic and thus chemically non-equivalent, leading to the splitting of their respective NMR signals. By analyzing the changes in the line shape of these signals as the temperature is increased, and specifically by determining the coalescence temperature, it is possible to calculate the activation energy (energy barrier) for the rotational process. Such studies provide valuable information on the molecule's conformational flexibility and the steric impact of the ortho-substituents.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. acs.org These methods are complementary and essential for identifying functional groups and understanding bonding characteristics.
For this compound, the spectra would be dominated by vibrations characteristic of the difluorophenyl group and the oxirane ring.
Aromatic C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected, typically in the region of 1250-1100 cm⁻¹.
Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the oxirane ring appear just below 3000 cm⁻¹.
Oxirane Ring Vibrations: The oxirane ring has characteristic vibrational modes, including the ring "breathing" mode (symmetric stretch) often seen near 1250 cm⁻¹, and asymmetric ring stretching and scissoring modes at other frequencies.
While specific experimental spectra for this compound are not detailed in the provided sources, analysis of related molecules like phenyloxirane and its derivatives provides a basis for these assignments. acs.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (Oxirane) | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1400 |
| Oxirane Ring Breathing | ~1250 |
| C-F Stretch | 1250 - 1100 |
| Oxirane C-O-C Asymmetric Stretch | ~850 |
High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nasa.gov For this compound (C₈H₆F₂O), the calculated monoisotopic mass is 156.03867 Da. uni.lu HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass.
Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a pattern that serves as a structural fingerprint. For phenyl epoxides, fragmentation is often complex and can involve rearrangements. nasa.govnih.gov Expected fragmentation pathways for this compound could include:
Loss of CO: A common fragmentation pathway for epoxides is rearrangement and loss of a carbonyl group (CO), which would lead to a fragment ion.
Benzylic Cleavage: Cleavage of the bond between the oxirane ring and the phenyl ring can occur.
Ring Opening and Rearrangement: The epoxide ring can open to form a carbocation, which can then undergo various rearrangements, leading to characteristic fragment ions. For phenyl epoxides, this can lead to the formation of tropylium-like ions. nih.gov
Loss of H or F: Elimination of hydrogen or fluorine atoms from the molecular ion or subsequent fragments can also be observed.
| Ion/Fragment | Formula | Calculated Monoisotopic Mass (Da) |
| [M]⁺ | [C₈H₆F₂O]⁺ | 156.0387 |
| [M+H]⁺ | [C₈H₇F₂O]⁺ | 157.0464 |
| [M+Na]⁺ | [C₈H₆F₂ONa]⁺ | 179.0284 |
| [M-CHO]⁺ | [C₇H₅F₂]⁺ | 127.0359 |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination and Absolute Configuration Assignment
The carbon atom of the oxirane ring bonded to the phenyl group is a stereocenter, meaning that this compound is a chiral molecule and exists as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy techniques are specifically designed to study chiral substances. nih.gov
Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light by the molecule, particularly at wavelengths corresponding to electronic transitions (UV-Vis region).
These techniques are crucial for:
Determining Enantiomeric Excess (ee): The magnitude of the optical rotation or the CD signal is directly proportional to the excess of one enantiomer over the other in a mixture. This allows for the quantification of the purity of an enantiomerically enriched sample.
Assigning Absolute Configuration: While experimental data alone cannot determine whether a sample is the (R) or (S) enantiomer, it can be used in conjunction with theoretical calculations. By computing the theoretical ECD or ORD spectrum for a known configuration (e.g., the S-enantiomer) using methods like time-dependent density functional theory (TD-DFT) and comparing it to the experimental spectrum, the absolute configuration of the synthesized compound can be unambiguously assigned. nih.gov If the signs and shapes of the experimental and calculated spectra match, the absolute configuration is confirmed.
X-ray Crystallography of Crystalline Derivatives or Intermediates for Definitive Structural Verification
X-ray crystallography stands as an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of a molecule. nih.govlibretexts.org This method relies on the diffraction of X-rays by a single crystal, providing precise information on bond lengths, bond angles, and stereochemistry, which is crucial for the unambiguous structural elucidation of novel compounds or for verifying the structure of key synthetic intermediates. nih.govlibretexts.org
For non-crystalline or liquid compounds such as this compound, direct single-crystal X-ray analysis is not feasible. In such cases, the synthesis of a solid, crystalline derivative allows for the application of this powerful analytical technique. The structural information obtained from the derivative provides definitive proof of the core molecular framework, which can be correlated with data from other spectroscopic methods like NMR and IR for the parent compound.
A pertinent example is the structural characterization of a closely related compound, 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, a crucial intermediate in the synthesis of azole antifungal agents. researchgate.net This derivative, which is typically an oil, was successfully crystallized, and its structure was determined by X-ray crystallography. researchgate.net The analysis revealed a triclinic crystal system with the space group P-1. researchgate.net The crystal structure confirmed the expected connectivity of the atoms and provided detailed insights into the molecular conformation, showing nearly parallel triazole and phenyl rings. researchgate.net The packing of the molecules in the crystal lattice was found to be governed by weaker interactions, such as C–H···N, C–H···F, and F···F contacts, due to the absence of classical hydrogen-bond donors. researchgate.net
The crystallographic data obtained for this derivative serves as a vital reference point for confirming the presence and connectivity of the difluorophenyl and oxirane moieties, which is directly applicable to understanding the structure of this compound itself.
Table 1: Crystallographic Data for 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
| Parameter | Value | Reference |
| Empirical Formula | C₁₁H₉F₂N₃O | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 7.3225 (15) | researchgate.net |
| b (Å) | 7.5833 (15) | researchgate.net |
| c (Å) | 9.856 (2) | researchgate.net |
| α (°) | 91.908 (12) | researchgate.net |
| β (°) | 100.824 (11) | researchgate.net |
| γ (°) | 103.800 (11) | researchgate.net |
| Volume (ų) | 520.28 (18) | researchgate.net |
| Z | 2 | researchgate.net |
Future Research Directions for 2 2,6 Difluorophenyl Oxirane
Development of Novel Catalytic Systems for Enantioselective Transformations
A primary focus of future research will be the development of innovative catalytic systems to control the stereochemistry of reactions involving 2-(2,6-difluorophenyl)oxirane. The ability to selectively produce one enantiomer of a chiral molecule is paramount in the pharmaceutical industry, as different enantiomers can have vastly different biological activities.
Current research has explored the use of various catalysts for enantioselective reactions. For instance, chiral copper/diamine complexes have been employed to catalyze enantioselective C-N bond formation. nih.gov Additionally, organocatalysts, such as those derived from proline, have proven effective in asymmetric aldol (B89426) reactions. researchgate.netresearchgate.net Future work will likely build upon these foundations, exploring a wider range of metal-based and organocatalytic systems. The design of new catalysts, guided by principles of molecular symmetry and tailored to the specific electronic and steric properties of this compound, will be a key challenge. researchgate.net The goal is to achieve high yields and exceptional enantioselectivity (e.e.) for a variety of transformations, including ring-opening reactions with different nucleophiles to generate a diverse array of chiral alcohols and other functionalized derivatives.
Exploration of Unprecedented Reactivity Modes and Rearrangements
Beyond established reaction pathways, there is a growing interest in uncovering novel reactivity modes and molecular rearrangements of this compound. The inherent strain of the epoxide ring, coupled with the electronic influence of the difluorophenyl substituent, could lead to unexpected and synthetically valuable transformations.
For example, the reaction of vinyl epoxides with arynes has been shown to proceed through a cascade process involving a Diels-Alder reaction, ring-opening aromatization, and an ene reaction. acs.org Investigating analogous reactions with this compound could open up new avenues for the synthesis of complex polycyclic aromatic compounds. Furthermore, the potential for cationic rearrangements, as seen with other epoxides in biological systems, presents an intriguing area for exploration. researchgate.net The discovery of enzymes that catalyze unique epoxide transformations highlights the potential for biocatalytic approaches to unlock novel reactivity. researchgate.net Additionally, rearrangements like the Curtius rearrangement, which involves the transformation of acyl azides into isocyanates, could be adapted to derivatives of this compound to access new classes of compounds. nih.gov
Application of Advanced Computational Models for Predictive Chemical Behavior
The use of advanced computational models is set to revolutionize the study of this compound. Quantum chemical calculations and molecular modeling can provide deep insights into the molecule's electronic structure, reaction mechanisms, and the factors governing its reactivity and stereoselectivity. ijnc.irresearchgate.net
Density functional theory (DFT) calculations, for example, can be used to elucidate the transition states of reactions, helping to explain the observed stereochemical outcomes and guide the design of more effective catalysts. jku.at By simulating reaction pathways, researchers can predict the feasibility of novel transformations and identify promising reaction conditions before extensive experimental work is undertaken. These computational tools will be invaluable in understanding the intricate interplay of steric and electronic effects that dictate the behavior of this fluorinated epoxide. nih.gov
Integration with Machine Learning Algorithms for Reaction Optimization and Discovery
The convergence of chemistry and artificial intelligence offers powerful new tools for accelerating research. Machine learning (ML) algorithms are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even discover entirely new reactions. beilstein-journals.orgresearchgate.net
Q & A
Q. What are the recommended analytical methods for confirming the purity and structural integrity of 2-(2,6-Difluorophenyl)oxirane in synthetic chemistry workflows?
High-performance liquid chromatography (HPLC) is widely used to assess purity, with reported purity levels exceeding 95% for fluorinated derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural validation, particularly for distinguishing regioisomers and confirming stereochemistry in fluorinated epoxides . For hygroscopic samples, ensure anhydrous handling and sealed storage (2–8°C) to prevent degradation .
Q. How can researchers mitigate challenges in synthesizing this compound derivatives due to steric and electronic effects of fluorine substituents?
Fluorine's electron-withdrawing nature and steric bulk at the 2,6-positions require tailored reaction conditions. Use palladium-catalyzed cross-coupling or epoxidation of fluorinated styrene precursors under controlled temperatures (e.g., 0–25°C) to minimize side reactions. Solvent selection (e.g., chloroform or methanol for solubility) and inert atmospheres improve yields .
Q. What are the key physicochemical properties of this compound that influence experimental design?
The compound exhibits a density of ~1.15 g/cm³, melting point of 101–102°C, and low water solubility, favoring organic solvents like chloroform. Its vapor pressure (7.78×10⁻⁸ mmHg at 25°C) suggests limited volatility, requiring reflux setups for reactions . Stability data indicate hygroscopicity, necessitating desiccants during storage .
Advanced Research Questions
Q. How do computational methods like density functional theory (DFT) aid in predicting the reactivity of this compound in ring-opening reactions?
DFT calculations (e.g., using the Colle-Salvetti correlation-energy functional) model electron density and local kinetic energy to predict nucleophilic attack sites. Fluorine's inductive effects lower the electron density at the oxirane ring, favoring regioselective ring-opening at the less hindered carbon . Validate predictions with kinetic studies (e.g., monitoring reaction progress via ¹⁹F NMR) .
Q. What contradictory data exist regarding the environmental persistence and toxicity of this compound, and how can they be resolved?
While some studies classify fluorinated epoxides as environmentally persistent (WGK Germany hazard level 3), others report rapid hydrolysis in aqueous media. Discrepancies may arise from pH-dependent degradation pathways. Conduct accelerated stability tests (e.g., hydrolysis at varying pH) and use LC-MS to identify degradation products. Ecotoxicological assays (e.g., Daphnia magna toxicity) are critical for risk assessment .
Q. What strategies are effective in designing this compound-based probes for studying enzyme mechanisms in medicinal chemistry?
Incorporate the compound as a Michael acceptor or electrophilic warhead in covalent inhibitors. Fluorine's bioisosteric properties enhance metabolic stability and binding affinity. Use X-ray crystallography or cryo-EM to map interactions with target enzymes (e.g., kinases or oxidoreductases). Compare activity with non-fluorinated analogs to isolate fluorine-specific effects .
Q. How can researchers address discrepancies in reported synthetic yields for this compound derivatives across literature sources?
Variations often stem from differences in catalyst loading, solvent purity, or fluorine-induced side reactions (e.g., defluorination). Replicate protocols with strict control of anhydrous conditions and catalyst activation (e.g., Pd/C under H₂). Use design of experiments (DoE) to optimize parameters like temperature and stoichiometry .
Methodological Considerations
Q. What precautions are necessary for handling this compound in biological assays due to its environmental toxicity?
Follow Risk Phrase R50/53 guidelines: avoid aqueous discharge, use closed systems, and deactivate waste with alkaline hydrolysis. Personal protective equipment (PPE) and fume hoods are mandatory. For in vivo studies, monitor bioaccumulation potential via mass balance assays .
Q. How can researchers leverage fluorinated analogs to study structure-activity relationships (SAR) in this compound derivatives?
Synthesize mono-fluoro (2-F or 6-F) and non-fluorinated analogs to isolate electronic effects. Compare LogP values (via shake-flask method) and pKa (via potentiometric titration) to quantify hydrophobicity and acidity changes. Biological activity data (e.g., IC₅₀) should be normalized to these physicochemical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
